
AZD-8529 Mesylate in Schizophrenia Animal
Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD-8529 mesylate

Cat. No.: B605782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the

metabotropic glutamate receptor 2 (mGluR2).[1] The rationale for its investigation in

schizophrenia stems from the glutamate hypothesis of the disorder, which posits that a

dysfunction in glutamatergic neurotransmission contributes to the pathophysiology of the

illness. As a PAM, AZD-8529 enhances the effect of the endogenous ligand, glutamate, on

mGluR2, offering a potential therapeutic mechanism to modulate glutamatergic signaling.[1]

This technical guide provides an in-depth overview of the preclinical evaluation of AZD-8529 in

animal models of schizophrenia, focusing on its pharmacological profile, experimental

methodologies, and key findings. While preclinical studies demonstrated promising effects, it is

important to note that a Phase II clinical trial in patients with schizophrenia did not show a

significant improvement in symptoms compared to placebo.[2][3]

Pharmacological Profile of AZD-8529
AZD-8529 exhibits high potency and selectivity for the mGluR2 receptor. Its primary

mechanism of action is to potentiate the receptor's response to glutamate. The key in vitro

pharmacological parameters are summarized in the table below.
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Parameter Value Description Source

Binding Affinity (Ki) 16 nM

Measures the affinity

of AZD-8529 for the

mGluR2 receptor.

[1]

EC50 195 nM

The concentration of

AZD-8529 that

produces 50% of the

maximal potentiation

of the glutamate effect

at the mGluR2

receptor.

[1]

Emax 110%

The maximum

potentiation of the

Emax (maximal effect)

of glutamate.

[1]

Selectivity

Weak PAM for

mGluR5 (EC50 of

3.9μM) and weak

antagonism for

mGluR8 (IC50 of

23μM). Modest activity

at 9 of 161 other

targets at 10μM.

Demonstrates the

selectivity of AZD-

8529 for mGluR2 over

other mGluRs and a

wide range of other

receptors and

enzymes.

[1]

Efficacy in a Schizophrenia Animal Model
The primary preclinical evidence for the potential efficacy of AZD-8529 in schizophrenia comes

from the phencyclidine (PCP)-induced hyperlocomotion model in mice. This model is based on

the observation that PCP, an NMDA receptor antagonist, induces psychotic symptoms in

humans and locomotor hyperactivity in rodents, which is considered a proxy for the positive

symptoms of schizophrenia.
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Animal Model
Drug
Administration

Key Finding Source

Phencyclidine (PCP)-

Induced

Hyperlocomotion in

Mice

AZD-8529 (57.8 to

115.7 mg/kg,

subcutaneous)

Reversed the hyper-

locomotion induced by

PCP.

[1]

Phencyclidine (PCP)-

Induced

Hyperlocomotion in

Mice

AZD-8529 (5.8 mg/kg,

subcutaneous) in

combination with an

atypical antipsychotic

Reversed the hyper-

locomotion induced by

PCP.

[1]

Experimental Protocols
Phencyclidine-Induced Hyperlocomotion in Mice
While the specific, detailed protocol used in the AZD-8529 studies is not publicly available, a

general methodology for this widely used assay can be described as follows:

Animals: Male mice of a specified strain (e.g., C57BL/6) are typically used. They are housed

under standard laboratory conditions with a 12-hour light/dark cycle and access to food and

water ad libitum.

Habituation: Prior to the experiment, mice are habituated to the testing environment, which

usually consists of an open-field arena equipped with automated activity monitoring systems

(e.g., infrared beams).

Drug Administration:

AZD-8529 or vehicle is administered subcutaneously at the specified doses (57.8 to 115.7

mg/kg).

Following a predetermined pretreatment interval, phencyclidine (PCP) or saline is

administered to the mice.

Locomotor Activity Measurement: Immediately after PCP administration, the mice are placed

back into the open-field arena, and their locomotor activity (e.g., distance traveled, beam
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breaks) is recorded for a set period (e.g., 60-90 minutes).

Data Analysis: The locomotor activity data is analyzed to compare the effects of AZD-8529 in

reversing the PCP-induced hyperlocomotion relative to the vehicle-treated group.

Signaling Pathways and Experimental Workflows
AZD-8529 Mechanism of Action: mGluR2 Signaling
Pathway
AZD-8529, as a positive allosteric modulator of the Gi/o-coupled mGluR2 receptor, is thought to

exert its effects by dampening excessive glutamatergic transmission. The binding of glutamate

to the presynaptic mGluR2 receptor is enhanced by AZD-8529, leading to a more robust

inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a

reduction in glutamate release into the synaptic cleft.
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Caption: mGluR2 signaling pathway modulated by AZD-8529.
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Experimental Workflow: Phencyclidine-Induced
Hyperlocomotion Assay
The following diagram illustrates a typical workflow for evaluating the effect of a test compound

like AZD-8529 in the PCP-induced hyperlocomotion model.
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Caption: Workflow for PCP-induced hyperlocomotion assay.
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Conclusion
AZD-8529 mesylate, a potent and selective mGluR2 PAM, demonstrated efficacy in a

preclinical animal model of schizophrenia by reversing phencyclidine-induced hyperlocomotion.

[1] This effect is consistent with its mechanism of action, which involves the potentiation of

mGluR2-mediated inhibition of presynaptic glutamate release. While these preclinical findings

provided a strong rationale for clinical development, a Phase II study in schizophrenia patients

did not meet its primary efficacy endpoints.[2][3] This highlights the translational challenges in

schizophrenia drug development. Nevertheless, the data and methodologies associated with

the preclinical evaluation of AZD-8529 remain a valuable resource for researchers in the field,

offering insights into the therapeutic potential and limitations of targeting the mGluR2 receptor

for the treatment of schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b605782?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.researchgate.net/publication/301726006_AZD8529_a_positive_allosteric_modulator_at_the_mGluR2_receptor_does_not_improve_symptoms_in_schizophrenia_A_proof_of_principle_study
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://www.benchchem.com/product/b605782?utm_src=pdf-custom-synthesis
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd8529.html
https://www.researchgate.net/publication/301726006_AZD8529_a_positive_allosteric_modulator_at_the_mGluR2_receptor_does_not_improve_symptoms_in_schizophrenia_A_proof_of_principle_study
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://pubmed.ncbi.nlm.nih.gov/26922656/
https://www.benchchem.com/product/b605782#azd-8529-mesylate-in-schizophrenia-animal-models
https://www.benchchem.com/product/b605782#azd-8529-mesylate-in-schizophrenia-animal-models
https://www.benchchem.com/product/b605782#azd-8529-mesylate-in-schizophrenia-animal-models
https://www.benchchem.com/product/b605782#azd-8529-mesylate-in-schizophrenia-animal-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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